2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine
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Overview
Description
The compound “2,4-Ditert butyl phenol” is a bioactive compound with antifungal, antioxidant, and cancer-fighting properties . It’s known for its antioxidant effects as it effectively suppresses oxidation, preventing material degradation and disintegration .
Synthesis Analysis
The compound “2,4-Ditert butyl phenol” was successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Molecular Structure Analysis
The structure of “2,4-Ditert butyl phenol” was characterized as C14H22O through 1H NMR analysis .Chemical Reactions Analysis
The compound “2,4-Ditert butyl phenol” is known for its ability to neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .Physical And Chemical Properties Analysis
The compound “2,4-Ditert butyl phenol” is a solid at room temperature . It’s insoluble in water but soluble in organic solvents like benzene, ethanol, and methanol .Scientific Research Applications
Photochemical and Thermal Synthesis
In the realm of photochemical and thermal synthesis, compounds similar to 2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine have been utilized. Research by Bonnet et al. (2003) details the synthesis of polypyridine ruthenium(II) complexes, incorporating 4-(3,5-di-tert-butyl)phenyl-2,2′:6′,2″–terpyridine, showcasing its potential in creating photochemically active complexes (Bonnet et al., 2003).
Germylenes and Germyl Cations Synthesis
Schmidt et al. (1998) reported the synthesis of germylenes and germyl cations using ligands like 2,4-di-tert-butyl-6-(N,N-dimethylaminomethyl)phenyl, which are structurally related to this compound. This research illustrates the versatility of such compounds in organometallic chemistry (Schmidt et al., 1998).
Potential Anti-Malarial Agents
The chemical structure of this compound is similar to compounds explored for their anti-malarial properties. Cunico et al. (2009) investigated piperazine derivatives, highlighting the importance of tert-butyl groups in medicinal chemistry, particularly in the development of anti-malarial drugs (Cunico et al., 2009).
Hetero-Cope Rearrangement
Marx and Rassat (2002) explored the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, a process which could potentially be applicable to compounds like this compound. Their findings contribute to the understanding of complex chemical reactions involving tert-butyl groups (Marx & Rassat, 2002).
Chiral Amino Alcohol Synthesis
Jun (2011) demonstrated the synthesis of polydentate chiral amino alcohol from compounds containing tert-butyl groups, such as 5-tert-butyl-2-(dimethylamino)benzaldehyde. This research is indicative of the potential applications of this compound in synthesizing chiral compounds, which are crucial in many areas of chemistry and pharmacology (Jun, 2011).
Catalytic Activity in Palladium Complexes
Turek et al. (2014) explored palladium complexes using ligands structurally similar to this compound. Their research underlines the role of such compounds in catalysis, particularly in cross-coupling reactions, which are fundamental in organic synthesis (Turek et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOOYHFTBVTTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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